Lipophilicity (LogP) Comparison of 3-Bromo-5-fluorobenzyl vs. Mono-Halogenated and Unsubstituted Analogs
The target compound exhibits a calculated LogP of 2.80, which is intermediate between the less lipophilic 3-fluorobenzyl analog (LogP 2.23) and the slightly more lipophilic 4-bromobenzyl analog (LogP 2.86) [1]. This places the compound in a distinct lipophilicity space compared to the unsubstituted 1-benzyl-1H-pyrazol-3-amine (LogP 1.89-2.09) [2].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.80 |
| Comparator Or Baseline | 1-(3-Fluorobenzyl)-1H-pyrazol-3-amine: LogP 2.23; 1-(4-Bromobenzyl)-1H-pyrazol-3-amine: LogP 2.86; 1-Benzyl-1H-pyrazol-3-amine: LogP 1.89-2.09 |
| Quantified Difference | ΔLogP = +0.57 vs. 3-fluorobenzyl; ΔLogP = -0.06 vs. 4-bromobenzyl; ΔLogP = +0.71 to +0.91 vs. unsubstituted benzyl |
| Conditions | Calculated using XLogP3 or similar computational models; values sourced from vendor technical datasheets and chemical databases. |
Why This Matters
LogP differences of >0.5 units can significantly impact membrane permeability and bioavailability in cell-based assays, making the target compound a more balanced lipophilic probe than mono-halogenated alternatives.
- [1] Chemsrc. (2018). 1-(3-氟苄基)-1H-吡唑-3-胺 (CAS 957480-06-7) LogP data. View Source
- [2] Chemsrc. (2017). 1H-Pyrazol-3-amine, 1-[(4-bromophenyl)methyl] (CAS 925580-09-2) LogP data. View Source
